(2-Methylpyridin-3-yl)methanamine

Description

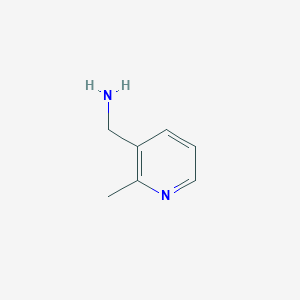

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-methylpyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-6-7(5-8)3-2-4-9-6/h2-4H,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMROUWDKBBTAPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40465674 | |

| Record name | (2-methylpyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58539-64-3 | |

| Record name | (2-methylpyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methylpyridin-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Methylpyridin-3-yl)methanamine (CAS Number: 58539-64-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methylpyridin-3-yl)methanamine, with CAS number 58539-64-3, is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring with a methyl group at the 2-position and an aminomethyl group at the 3-position, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules. This technical guide offers a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and insights into its potential applications in drug development, particularly as a scaffold for kinase inhibitors.

Physicochemical Properties

| Property | This compound | (3-Methylpyridin-2-yl)methanamine (Isomer) | 2-Methylpyridine (Related Compound) |

| CAS Number | 58539-64-3 | 153936-26-6 | 109-06-8 |

| Molecular Formula | C₇H₁₀N₂ | C₇H₁₀N₂ | C₆H₇N |

| Molecular Weight | 122.17 g/mol [1] | 122.17 g/mol | 93.13 g/mol |

| Boiling Point | Not available | 218.4±25.0 °C (predicted) | 128-129 °C |

| Density | Not available | 1.027±0.06 g/cm³ (predicted) | 0.943 g/cm³ |

| Flash Point | Not available | 106.5±10.2 °C (predicted) | 27 °C |

| Storage Temperature | Not available | 2-8°C (recommended) | Room Temperature |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of the corresponding nitrile, 2-methyl-3-cyanopyridine (also known as 2-methyl-3-pyridinecarbonitrile). This transformation can be achieved using several reducing agents, with Raney Nickel and Lithium Aluminum Hydride (LAH) being two of the most prevalent.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

3.2.1. Method A: Catalytic Hydrogenation using Raney Nickel

Catalytic hydrogenation with Raney Nickel is a widely used method for the reduction of nitriles to primary amines. It is often favored for its relatively mild reaction conditions and ease of product isolation.

Materials:

-

2-Methyl-3-cyanopyridine

-

Raney Nickel (activated slurry in water or ethanol)

-

Methanol or Ethanol (solvent)

-

Ammonia (optional, to suppress secondary amine formation)

-

Hydrogen gas (H₂)

-

Pressurized hydrogenation apparatus (e.g., Parr shaker)

-

Filter aid (e.g., Celite)

Procedure:

-

In a suitable pressure vessel, a solution of 2-methyl-3-cyanopyridine in methanol or ethanol is prepared. A small amount of ammonia can be added to the solvent to minimize the formation of secondary amine byproducts.

-

A catalytic amount of activated Raney Nickel slurry is carefully added to the solution under an inert atmosphere.

-

The vessel is sealed and purged with hydrogen gas multiple times to remove any residual air.

-

The reaction mixture is then pressurized with hydrogen gas to the desired pressure (typically 50-100 psi) and agitated at room temperature or with gentle heating.

-

The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Upon completion, the reaction is carefully depressurized, and the mixture is filtered through a pad of filter aid to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care, especially when dry. The filter cake should be kept wet with solvent and disposed of appropriately.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

3.2.2. Method B: Reduction using Lithium Aluminum Hydride (LAH)

Lithium Aluminum Hydride is a powerful reducing agent capable of converting nitriles to primary amines with high efficiency. This method is particularly useful when catalytic hydrogenation is not effective or desired.

Materials:

-

2-Methyl-3-cyanopyridine

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard glassware for inert atmosphere reactions (three-neck flask, dropping funnel, condenser)

Procedure:

-

A three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a nitrogen inlet is dried thoroughly and assembled.

-

A suspension of Lithium Aluminum Hydride in anhydrous diethyl ether or THF is prepared in the flask under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.

-

A solution of 2-methyl-3-cyanopyridine in the same anhydrous solvent is added dropwise from the dropping funnel to the LAH suspension at a rate that maintains the reaction temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, or until the reaction is complete as monitored by TLC.

-

The reaction is then carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water (Fieser workup). Caution: The quenching of LAH is highly exothermic and liberates hydrogen gas. This step must be performed slowly and with adequate cooling and ventilation.

-

The resulting granular precipitate is filtered off and washed with fresh solvent.

-

The combined filtrate and washings are dried over anhydrous sodium sulfate or magnesium sulfate.

-

The solvent is removed under reduced pressure to afford the crude this compound, which can be further purified by distillation.

Spectral Characterization (Representative Data)

As explicit spectral data for this compound is scarce, the following represents expected spectral characteristics based on its structure and data from analogous compounds.

4.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the aminomethyl group, the methyl protons, and the amine protons. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.

4.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing nature of the pyridine nitrogen and the electron-donating effects of the methyl and aminomethyl groups.

4.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by N-H stretching vibrations of the primary amine group in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the methyl and methylene groups will appear around 2850-3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

4.4. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak corresponding to the molecular weight of the compound (122.17 g/mol ). Common fragmentation patterns would involve the loss of the amino group or cleavage of the bond between the methylene group and the pyridine ring.

Applications in Drug Discovery and Development

The aminomethylpyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Derivatives of this compound are of significant interest for the development of novel therapeutics.

5.1. Role as a Scaffold for Kinase Inhibitors

Many aminomethylpyridine derivatives have been investigated as inhibitors of various protein kinases, which are key targets in oncology and inflammatory diseases. The primary amine of this compound provides a convenient handle for the introduction of various substituents to explore the structure-activity relationship (SAR) and optimize binding to the target kinase.

5.2. Representative Signaling Pathway: Kinase Inhibition

The diagram below illustrates a generalized signaling pathway that can be targeted by kinase inhibitors derived from the this compound scaffold. For instance, many kinase inhibitors target the ATP-binding site of receptor tyrosine kinases (RTKs) or intracellular kinases in pathways like the MAPK/ERK or PI3K/Akt pathways, which are often dysregulated in cancer.

References

physical and chemical properties of (2-Methylpyridin-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of (2-Methylpyridin-3-yl)methanamine. The information is curated for professionals in research and drug development, with a focus on data presentation, experimental protocols, and visual representations of key processes.

Core Properties and Data

This compound, a substituted pyridine derivative, is a valuable building block in medicinal chemistry and materials science. Its structural features, combining a pyridine ring with a primary aminomethyl group, offer diverse opportunities for chemical modification and interaction with biological targets.

The following table summarizes the key physical and chemical properties of this compound. It is important to note that while some experimental data is available, many properties are based on computational models.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 58539-64-3 | [1][2] |

| Molecular Formula | C₇H₁₀N₂ | [1] |

| Molecular Weight | 122.17 g/mol | [1] |

| Appearance | Data not available in search results | - |

| Melting Point | Data not available in search results | - |

| Boiling Point | Data not available in search results | - |

| Density | Data not available in search results | - |

| pKa | Data not available in search results | - |

| Solubility | Data not available in search results | - |

| Computed TPSA | 38.91 Ų | [1] |

| Computed LogP | 0.84872 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

Chemical Reactivity and Stability

This compound exhibits reactivity characteristic of its primary amine and pyridine functionalities.

-

Amine Group Reactivity : The primary amine group is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and reductive amination. It can also act as a base to accept protons.[3]

-

Pyridine Ring : The pyridine ring is a weak base and can be protonated or alkylated at the nitrogen atom. The ring can also undergo electrophilic substitution, although it is generally less reactive than benzene.

-

Chemical Stability : The compound is expected to be stable under standard storage conditions. However, it should be stored in a tightly closed container in a dry and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[4][5]

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the provided search results, a plausible synthetic route can be derived from common organic chemistry transformations and information on related compounds. A common and effective method would be the reduction of the corresponding nitrile, 2-methyl-3-cyanopyridine, or the reductive amination of the corresponding aldehyde, 2-methylnicotinaldehyde. An alternative pathway involves the conversion of the corresponding alcohol, (2-methylpyridin-3-yl)methanol.

This two-step protocol is based on the synthesis of the precursor alcohol, (2-methylpyridin-3-yl)methanol[6], followed by its conversion to the amine.

Step 1: Synthesis of 3-(Bromomethyl)-2-methylpyridine

-

Apparatus : A round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Procedure :

-

Dissolve (2-methylpyridin-3-yl)methanol in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide dropwise to the stirred solution.[6]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1.5 hours.[6]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-(bromomethyl)-2-methylpyridine.

-

Step 2: Synthesis of this compound

-

Apparatus : A sealed reaction vessel suitable for reactions with ammonia.

-

Procedure :

-

Dissolve the crude 3-(bromomethyl)-2-methylpyridine from Step 1 in a solution of ammonia in methanol.

-

Seal the vessel and heat the mixture. The reaction temperature and time will need to be optimized.

-

Monitor the reaction by TLC or GC-MS.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue using column chromatography on silica gel to obtain this compound.

-

-

Purification : The crude product can be purified by standard laboratory techniques. Column chromatography using silica gel is a common method. The choice of eluent (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane with triethylamine) would need to be optimized.

-

Analysis : The identity and purity of the compound can be confirmed using a suite of analytical techniques.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy would be used to confirm the structure of the molecule. Spectroscopic data for the precursor alcohol is available and can serve as a reference.[8]

-

Mass Spectrometry (MS) : To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy : To identify the characteristic functional groups, particularly the N-H stretches of the primary amine.

-

Gas Chromatography/Mass Spectrometry (GC/MS) : To assess the purity of the compound and identify any volatile impurities.[7]

-

Visualizations

The following diagrams, created using the DOT language, illustrate a potential synthetic workflow and a conceptual application in drug discovery.

Caption: Proposed synthetic workflow for this compound.

Caption: Role as a scaffold in a drug discovery pipeline.[9]

Safety and Handling

This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated area or fume hood.[10] Personal protective equipment (PPE), including safety glasses, impermeable gloves, and a lab coat, should be worn.[10][11] Avoid direct contact with the substance, and do not breathe vapors or mists.[5][10] In case of accidental contact, drench the affected skin with running water and for eye contact, bathe the eye with running water for 15 minutes and consult a doctor.[10] All waste material must be disposed of in accordance with national and local regulations.

References

- 1. chemscene.com [chemscene.com]

- 2. eMolecules this compound | 58539-64-3 | MFCD03411326 | Fisher Scientific [fishersci.com]

- 3. Buy (6-(Indolin-1-yl)-2-methylpyridin-3-yl)methanamine [smolecule.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. (2-METHYL-PYRIDIN-3-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]

- 7. env.go.jp [env.go.jp]

- 8. (2-METHYL-PYRIDIN-3-YL)-METHANOL(56826-61-0) 1H NMR [m.chemicalbook.com]

- 9. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. enamine.enamine.net [enamine.enamine.net]

Elucidation of (2-Methylpyridin-3-yl)methanamine Structure: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methylpyridin-3-yl)methanamine, a substituted pyridine derivative, holds potential significance in medicinal chemistry and drug development due to its structural motifs. The precise confirmation of its molecular architecture is paramount for understanding its chemical properties, reactivity, and potential biological activity. This technical guide outlines the methodologies and data interpretation central to the structural elucidation and confirmation of this compound.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂ | ChemScene[1] |

| Molecular Weight | 122.17 g/mol | ChemScene[1] |

| CAS Number | 58539-64-3 | ChemScene[1] |

Predicted Spectroscopic Data for Structural Elucidation

Due to the absence of direct experimental spectra in the public domain, the following sections will detail the expected spectroscopic data based on the known structure of this compound and spectral data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule.

Predicted ¹H NMR Data:

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | d | 1H | H6 (Pyridine) |

| ~7.5 | d | 1H | H4 (Pyridine) |

| ~7.1 | dd | 1H | H5 (Pyridine) |

| ~3.8 | s | 2H | -CH₂-NH₂ |

| ~2.5 | s | 3H | -CH₃ |

| ~1.5 | br s | 2H | -NH₂ |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment.

Predicted ¹³C NMR Data:

| Chemical Shift (δ) (ppm) | Assignment |

| ~156 | C2 (Pyridine) |

| ~147 | C6 (Pyridine) |

| ~137 | C4 (Pyridine) |

| ~132 | C3 (Pyridine) |

| ~122 | C5 (Pyridine) |

| ~42 | -CH₂-NH₂ |

| ~22 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium, Broad | N-H stretch (amine) |

| 2850-2960 | Medium | C-H stretch (aliphatic) |

| ~1600, ~1470 | Medium-Strong | C=C and C=N stretch (pyridine ring) |

| ~1450 | Medium | CH₂ bend |

| ~800-900 | Strong | C-H out-of-plane bend (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data:

| m/z | Interpretation |

| 122 | Molecular ion [M]⁺ |

| 107 | [M - NH₂]⁺ |

| 93 | [M - CH₂NH₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data necessary for the structure elucidation of this compound.

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse sequences are to be used.

-

Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy:

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Visualization of the Elucidation Workflow

The logical process for the structural elucidation of this compound can be visualized as a workflow diagram.

Caption: Workflow for the structural elucidation of this compound.

Molecular Structure Diagram

The confirmed structure of this compound is depicted below.

Caption: Molecular structure of this compound.

Conclusion

The structural elucidation of this compound relies on a combination of modern spectroscopic techniques. While direct experimental data is currently limited in the public domain, the predicted spectroscopic signatures provide a robust framework for the confirmation of its structure. The methodologies and expected data presented in this guide serve as a valuable resource for researchers working with this compound and its derivatives, ensuring accurate characterization for future applications in drug discovery and development.

References

Synthesis of (2-Methylpyridin-3-yl)methanamine: A Core Building Block for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methylpyridin-3-yl)methanamine is a pivotal heterocyclic building block in the landscape of medicinal chemistry. Its unique structural motif, featuring a pyridine ring substituted with a methyl and an aminomethyl group, serves as a valuable scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols and a comparative analysis of the methodologies. Furthermore, this document explores the application of this versatile building block in the development of novel therapeutics, with a particular focus on its role in the design of innovative kinase inhibitors.

Introduction

The pyridine scaffold is a ubiquitous feature in a vast number of approved drugs and clinical candidates, prized for its ability to engage in a variety of biological interactions and for its favorable physicochemical properties.[1] this compound, in particular, has emerged as a key intermediate in the synthesis of compounds targeting a range of enzymes and receptors. Its strategic placement of a methyl group and a primary amine function allows for precise molecular modifications to optimize potency, selectivity, and pharmacokinetic profiles of drug candidates. This guide aims to provide researchers with a detailed understanding of the synthesis and application of this important building block.

Synthetic Routes and Methodologies

The synthesis of this compound can be primarily achieved through two main strategies: the reduction of 2-methyl-3-cyanopyridine (also known as 2-methylnicotinonitrile) and the reduction of 2-methylnicotinamide. Each of these routes offers distinct advantages and employs different reagents and conditions.

Route 1: Reduction of 2-Methyl-3-cyanopyridine

The catalytic hydrogenation of 2-methyl-3-cyanopyridine is a widely employed and efficient method for the synthesis of this compound. This approach typically utilizes transition metal catalysts such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere.

The starting material, 2-methyl-3-cyanopyridine, can be synthesized from commercially available 2-methyl-3-bromopyridine. This transformation is typically achieved through a cyanation reaction.

Experimental Protocol: Synthesis of 2-Methyl-3-cyanopyridine from 2-Methyl-3-bromopyridine

-

Materials: 2-methyl-3-bromopyridine, Copper(I) cyanide (CuCN), Dimethylformamide (DMF).

-

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-3-bromopyridine (1 equivalent) in anhydrous DMF.

-

Add Copper(I) cyanide (1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux (typically around 140-150 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After completion, cool the reaction mixture to room temperature and pour it into a solution of aqueous ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure 2-methyl-3-cyanopyridine.

-

The reduction of the nitrile group to a primary amine can be effectively carried out using various catalytic systems.

Experimental Protocol: Catalytic Hydrogenation using Raney Nickel

-

Materials: 2-methyl-3-cyanopyridine, Raney Nickel (slurry in water), Methanol or Ethanol, Ammonia (optional, to suppress secondary amine formation), High-pressure autoclave.

-

Procedure:

-

In a high-pressure autoclave, place a solution of 2-methyl-3-cyanopyridine (1 equivalent) in methanol or ethanol.

-

Carefully add a catalytic amount of Raney Nickel (typically 5-10% by weight of the substrate). For reactions prone to secondary amine formation, the solvent can be saturated with ammonia.

-

Seal the autoclave and purge it several times with nitrogen gas, followed by hydrogen gas.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (typically 50-100 psi).

-

Heat the reaction mixture to a temperature between 40-80 °C and stir vigorously for 4-12 hours.

-

Monitor the reaction by observing the cessation of hydrogen uptake.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by distillation under reduced pressure or by salt formation and recrystallization.

-

Experimental Protocol: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

-

Materials: 2-methyl-3-cyanopyridine, 10% Palladium on Carbon (Pd/C), Methanol or Ethanol, Hydrochloric acid (optional, for salt formation), High-pressure hydrogenator.

-

Procedure:

-

To a solution of 2-methyl-3-cyanopyridine (1 equivalent) in methanol or ethanol, add 10% Pd/C (5-10 mol%).

-

If the hydrochloride salt is desired, a stoichiometric amount of hydrochloric acid can be added to the reaction mixture.

-

Place the mixture in a high-pressure hydrogenator.

-

Pressurize the vessel with hydrogen gas (typically 50-70 bar) and stir the reaction at room temperature for 6-10 hours.[2]

-

Upon completion, filter the catalyst through Celite and wash the filter cake with the solvent.

-

Evaporate the solvent under reduced pressure to yield the product.

-

Route 2: Reduction of 2-Methylnicotinamide

An alternative synthetic pathway involves the reduction of 2-methylnicotinamide. This method typically employs powerful hydride reducing agents like Lithium Aluminum Hydride (LiAlH₄).

2-Methylnicotinamide can be prepared from 2-methylnicotinic acid through standard amidation procedures.

Experimental Protocol: Synthesis of 2-Methylnicotinamide

-

Materials: 2-methylnicotinic acid, Thionyl chloride (SOCl₂) or Oxalyl chloride, Ammonia solution or Ammonium chloride and a base (e.g., triethylamine).

-

Procedure:

-

Convert 2-methylnicotinic acid to its acid chloride by reacting it with an excess of thionyl chloride or oxalyl chloride, often with a catalytic amount of DMF.

-

After removing the excess chlorinating agent under reduced pressure, dissolve the crude acid chloride in an inert solvent (e.g., dichloromethane).

-

Slowly add this solution to a cooled (0 °C) concentrated aqueous ammonia solution or a solution of ammonium chloride and a base like triethylamine.

-

Stir the reaction mixture for a few hours at room temperature.

-

Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain 2-methylnicotinamide.

-

The amide functionality is then reduced to the corresponding amine.

Experimental Protocol: Reduction using Lithium Aluminum Hydride

-

Materials: 2-methylnicotinamide, Lithium Aluminum Hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF) or diethyl ether.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (typically 2-3 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 2-methylnicotinamide (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

-

Purify the product by vacuum distillation.

-

Comparative Analysis of Synthetic Routes

The choice of synthetic route often depends on factors such as the availability of starting materials, scale of the reaction, and safety considerations.

| Parameter | Route 1: Reduction of 2-Methyl-3-cyanopyridine | Route 2: Reduction of 2-Methylnicotinamide |

| Starting Material Availability | 2-methyl-3-cyanopyridine may require synthesis from the corresponding bromo- or chloro-pyridine. | 2-methylnicotinic acid is often commercially available. |

| Reagents & Conditions | Catalytic hydrogenation with H₂ gas and metal catalysts (Raney Ni, Pd/C). Generally milder conditions. | Requires a strong, pyrophoric reducing agent (LiAlH₄) and strictly anhydrous conditions. |

| Yield | Typically high yields (>80%) are reported for the catalytic hydrogenation step. | Yields can be good to excellent, but are sensitive to reaction conditions and workup. |

| Scalability | Catalytic hydrogenation is generally well-suited for large-scale industrial synthesis. | Use of LiAlH₄ on a large scale presents significant safety challenges. |

| Workup & Purification | Filtration to remove the catalyst followed by solvent evaporation. Purification by distillation. | Involves a careful quenching procedure and filtration of aluminum salts. Purification by distillation. |

| Safety | Requires handling of hydrogen gas under pressure and potentially pyrophoric catalysts. | Involves the use of highly reactive and pyrophoric LiAlH₄. |

Application as a Building Block in Drug Discovery

This compound is a valuable building block in the design of kinase inhibitors and other biologically active molecules. The pyridine nitrogen can act as a hydrogen bond acceptor, while the aminomethyl group provides a key attachment point for building out molecular complexity and can act as a hydrogen bond donor.

Role in MmpL3 Inhibitors

A significant application of aminomethylpyridine derivatives is in the development of inhibitors for Mycobacterial membrane protein Large 3 (MmpL3).[3][4] MmpL3 is an essential transporter protein in Mycobacterium tuberculosis, responsible for the export of mycolic acids, which are crucial components of the mycobacterial cell wall.[5] Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death, making it a promising target for new anti-tuberculosis drugs.[3][5] The aminomethylpyridine core can be incorporated into scaffolds that bind to the active site of MmpL3, with the amine group often forming critical interactions.

Caption: Workflow for MmpL3 inhibitor development.

General Synthetic Workflow

The general workflow for utilizing this compound as a building block in drug discovery involves its coupling to a core scaffold, followed by biological evaluation.

Caption: General synthetic workflow using the building block.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. The synthetic routes presented in this guide, primarily through the reduction of 2-methyl-3-cyanopyridine or 2-methylnicotinamide, offer reliable methods for its preparation. The choice of a particular route will be dictated by the specific requirements of the research, including scale, safety, and available resources. As the demand for novel therapeutics continues to grow, the importance of such core building blocks in accelerating the drug discovery process cannot be overstated.

References

(2-Methylpyridin-3-yl)methanamine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental molecular properties of (2-Methylpyridin-3-yl)methanamine. Additionally, it outlines a representative experimental workflow for the investigation of similar pyridine-methanamine derivatives as potential therapeutic agents, based on published research in the field of antitubercular drug discovery.

Core Molecular Data

The fundamental molecular and chemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂ | [1] |

| Molecular Weight | 122.17 g/mol | [1] |

| CAS Number | 58539-64-3 | [1] |

Representative Experimental Protocols

While specific experimental protocols for this compound are not extensively detailed in publicly available literature, the following methodologies are representative of the types of studies conducted on structurally related pyridine-methanamine derivatives, such as those investigated as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3) for antitubercular applications.

Synthesis of Pyridine-Methanamine Derivatives

A general multi-step synthesis for pyridine-methanamine derivatives can be described, often starting from a commercially available substituted pyridine. A representative synthesis may involve the following key steps:

-

Suzuki Coupling: A brominated pyridine precursor can be coupled with a boronic acid to introduce a desired substituent. This reaction is typically catalyzed by a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a base like sodium carbonate.

-

Reduction of an Ester Group: If the precursor contains an ester group, it can be reduced to an alcohol using a reducing agent like sodium borohydride (NaBH₄) in a solvent such as methanol.

-

Oxidation to an Aldehyde: The resulting alcohol can then be oxidized to an aldehyde.

-

Reductive Amination: The aldehyde is then reacted with a desired amine in the presence of a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to form the final amine product.

Evaluation of Antimycobacterial Activity

The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antimicrobial activity. A representative protocol for determining the MIC of pyridine-methanamine derivatives against Mycobacterium tuberculosis (M.tb) is as follows:

-

Preparation of Compounds: The synthesized compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.

-

Bacterial Culture: M. tuberculosis H37Rv is cultured in an appropriate broth medium, for example, Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC) and glycerol.

-

Microplate Assay: The assay is typically performed in 96-well microplates. The test compounds are serially diluted in the culture medium in the wells.

-

Inoculation: A standardized inoculum of M. tuberculosis is added to each well.

-

Incubation: The plates are incubated at 37°C for a defined period, usually several days.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and evaluation of pyridine-methanamine derivatives as potential therapeutic agents.

Caption: A generalized workflow for the synthesis and biological evaluation of pyridine-methanamine derivatives.

References

An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyridin-2-yl-methylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel pyridin-2-yl-methylamine derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its therapeutic potential, particularly in the development of new antitubercular agents and modulators of the central nervous system. This document details synthetic methodologies, summarizes key quantitative biological data, and elucidates the mechanisms of action through signaling pathway diagrams.

Introduction to Pyridin-2-yl-methylamine Derivatives

The pyridin-2-yl-methylamine scaffold is a versatile pharmacophore that has been successfully employed in the design of molecules targeting a range of biological entities. Its structural features, including the basic nitrogen of the pyridine ring and the methylamine side chain, allow for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. This guide will focus on two prominent areas of research where these derivatives have shown significant promise: as inhibitors of the Mycobacterium tuberculosis MmpL3 protein and as agonists of the 5-HT1A serotonin receptor.

Synthesis of Pyridin-2-yl-methylamine Derivatives

The synthesis of pyridin-2-yl-methylamine derivatives can be accomplished through various synthetic routes. Below are detailed experimental protocols for the preparation of key compounds representative of those targeting MmpL3 and the 5-HT1A receptor.

General Synthesis of Pyridin-2-yl-methylamine MmpL3 Inhibitors

A general four-step synthetic route is often employed for the synthesis of pyridin-2-yl-methylamine derivatives as MmpL3 inhibitors. This typically involves a Suzuki coupling to introduce aryl or heteroaryl substituents, followed by oxidation, chlorination, and finally, a substitution reaction with an appropriate amine.

Experimental Protocol: Synthesis of N-((4-(4-Isopropylphenyl)pyridin-2-yl)methyl)cycloheptanamine [1]

-

Step 1: Suzuki Coupling. To a solution of 2-bromo-4-chloropyridine (1.0 eq) in a suitable solvent such as dioxane, (4-isopropylphenyl)boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq) are added. The mixture is heated under an inert atmosphere until the reaction is complete, as monitored by TLC or LC-MS. After cooling, the reaction mixture is worked up by extraction with an organic solvent and purified by column chromatography to yield the coupled product.

-

Step 2: Oxidation. The product from Step 1 is dissolved in an appropriate solvent like CH2Cl2, and an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) is added portion-wise at 0 °C. The reaction is stirred until completion, then quenched and extracted. The organic layer is dried and concentrated, and the crude product is purified to give the corresponding N-oxide.

-

Step 3: Chlorination and Amination. The N-oxide is treated with POCl3 to afford the 2-(chloromethyl)pyridine derivative. This intermediate is then reacted with cycloheptylamine (1.5 eq) in a suitable solvent like CH2Cl2 in the presence of a base such as triethylamine to yield the final product, N-((4-(4-isopropylphenyl)pyridin-2-yl)methyl)cycloheptanamine. The product is purified by column chromatography.

Synthesis of a 5-HT1A Receptor Agonist

The synthesis of the potent 5-HT1A receptor agonist, 3-chloro-4-fluorophenyl-(4-fluoro-4{[(5-methyl-6-methylamino-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone), is achieved through a multi-step process involving the preparation of key intermediates.[2]

Experimental Protocol: Synthesis of 3-chloro-4-fluorophenyl-(4-fluoro-4{[(5-methyl-6-methylamino-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl)-methanone [2]

-

Step 1: Synthesis of [1-(3-Chloro-4-fluoro-benzoyl)-4-fluoro-piperidin-4-yl]-hydroxy-acetonitrile. This cyanohydrin intermediate is prepared from 1-(3-chloro-4-fluorobenzoyl)piperidin-4-one. The ketone is reacted with a source of cyanide, such as KCN, in the presence of an acid or by using trimethylsilyl cyanide followed by hydrolysis.

-

Step 2: Synthesis of (6-Methylamino-5-methyl-pyridin-2-yl)methylamine. This intermediate can be prepared from 2-chloro-3-amino-4-methylpyridine through a series of reactions including cyanation, amidation, and reduction.[3]

-

Step 3: Reductive Amination. In a flask, [1-(3-Chloro-4-fluoro-benzoyl)-4-fluoro-piperidin-4-yl]-hydroxy-acetonitrile (0.037 mol), (6-methylamino-5-methyl-pyridin-2-yl)methylamine (0.045 mol), 1,4-diazabicyclo[2.2.2]octane (0.081 mol), and sodium cyanoborohydride (0.06 mol) are combined in methanol (300 ml). A metal salt such as FeSO4·7H2O (0.0407 mol) can be added as a scavenger for cyanide ions. The mixture is stirred at room temperature for 4 hours and then evaporated to dryness. The residue is taken up in water and extracted with ethyl acetate. The combined organic phases are washed with water and brine, dried over MgSO4, and concentrated. The crude product is purified by column chromatography to yield the final compound.[2]

Biological Activity and Data

Pyridin-2-yl-methylamine derivatives have demonstrated significant activity against Mycobacterium tuberculosis by targeting the MmpL3 transporter and have also shown high affinity and agonist activity at the 5-HT1A receptor.

Antitubercular Activity - MmpL3 Inhibition

MmpL3 is an essential inner membrane protein in Mycobacterium tuberculosis responsible for the transport of mycolic acids, which are crucial components of the mycobacterial cell wall.[4] Inhibition of MmpL3 leads to the accumulation of trehalose monomycolate (TMM) in the cytoplasm, disrupting cell wall biosynthesis and ultimately leading to bacterial death.[1]

Quantitative Data for MmpL3 Inhibitors

| Compound ID | R1 | R2 | MIC (μg/mL) against M. tb H37Rv | IC50 (μg/mL) against Vero cells | Reference |

| 21 | 4,4-dimethyl-1,4-azasilinane | Isopropyl | 0.5-1 | > 16 | [1] |

| 33 | Cycloheptyl | Isopropyl | 0.25 | > 16 | [1] |

| 62 | N/A | N/A | 0.016 | ≥ 16 | [4] |

Note: The structures of compounds 21 and 33 are based on a common pyridin-2-yl-methylamine scaffold with variations at the R1 and R2 positions as described in the source literature.[1]

5-HT1A Receptor Agonism

The 5-HT1A receptor is a subtype of the serotonin receptor that is implicated in the modulation of mood and anxiety. Agonists of this receptor are of interest for the treatment of depression and anxiety disorders.

Quantitative Data for 5-HT1A Receptor Agonists

| Compound ID | Ki (nM) for 5-HT1A | Receptor Selectivity (vs. D2 and α1) | In vivo activity | Reference |

| 39 | High | High | Potent 5-HT1A agonist | [5] |

| 40 | High | High | More potent than analogue 38 | [5] |

| 46 | High | High | Potent 5-HT1A agonist | [5] |

| 61 | High | High | Potent 5-HT1A agonist | [5] |

| 8bt | 2.7 | Highly selective | Maximal efficacy of 124% (GTPγS assay) | [6] |

Note: The specific Ki values for compounds 39, 40, 46, and 61 were described as "high affinity" in the source material, indicating sub-nanomolar or low nanomolar binding.[5]

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action of these derivatives is crucial for their further development. This involves elucidating their interaction with their molecular targets and the downstream signaling cascades that are affected.

MmpL3-Mediated Mycolic Acid Transport Pathway

MmpL3 functions as a transporter that flips trehalose monomycolate (TMM) from the inner to the outer leaflet of the cytoplasmic membrane. This process is essential for the subsequent incorporation of mycolic acids into the mycobacterial cell wall. The transport is driven by the proton motive force.[7]

Caption: MmpL3-mediated transport of TMM and its inhibition.

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[8] Activation of the 5-HT1A receptor by an agonist, such as a pyridin-2-yl-methylamine derivative, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ subunits of the G-protein can activate other signaling pathways, such as the MAPK/ERK pathway.[9][10]

Caption: 5-HT1A receptor signaling pathway activation.

Conclusion

Pyridin-2-yl-methylamine derivatives represent a promising class of compounds with significant therapeutic potential. The synthetic methodologies outlined in this guide provide a foundation for the generation of diverse chemical libraries for further optimization. The quantitative biological data highlights the potency and selectivity that has been achieved for both antitubercular and CNS-active agents. The elucidation of their mechanisms of action through the MmpL3 and 5-HT1A receptor pathways offers a rational basis for future drug design and development efforts. This in-depth technical guide serves as a valuable resource for researchers and scientists dedicated to advancing novel therapeutics in these critical areas of medicine.

References

- 1. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]

- 3. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]

- 4. Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel pyridylmethylamines as highly selective 5-HT(1A) superagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Literature Review of Substituted Pyridine Methanamines: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The substituted pyridine methanamine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. Its unique physicochemical properties, including its ability to participate in hydrogen bonding and its conformational flexibility, make it an attractive building block for the design of novel therapeutic agents. This technical guide provides an in-depth review of the synthesis, biological activities, and structure-activity relationships of substituted pyridine methanamines, with a focus on their potential as antitubercular, central nervous system-acting, anticancer, and anti-inflammatory agents.

Synthesis of Substituted Pyridine Methanamines

The synthesis of substituted pyridine methanamines can be achieved through several strategic routes, primarily involving the formation of the crucial C-N bond between the pyridine ring and the methanamine moiety. Key methodologies include reductive amination and nucleophilic substitution.

General Synthetic Pathways

A prevalent method for the synthesis of N-substituted pyridin-2-yl-methanamines involves the reductive amination of a pyridine-2-carbaldehyde with a primary or secondary amine. This two-step, one-pot reaction typically proceeds via the formation of an intermediate imine, which is subsequently reduced to the desired amine using a suitable reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃).

Another common approach is the nucleophilic substitution of a leaving group on a 2-(halomethyl)pyridine with an appropriate amine. The halide, often a chloride or bromide, is displaced by the amine nucleophile to yield the target pyridine methanamine. This method is versatile and allows for the introduction of a wide range of amine functionalities.

The synthesis of more complex derivatives often involves multi-step sequences. For instance, the preparation of certain antitubercular pyridine-2-methylamines starts from a substituted pyridine which undergoes a series of reactions including acylation, followed by the introduction of the amine side chain.

Experimental Protocol: Reductive Amination of Pyridine-2-carbaldehyde

This protocol describes a general procedure for the synthesis of N-substituted pyridin-2-yl-methanamines via reductive amination.

-

Materials:

-

Substituted pyridine-2-carbaldehyde (1.0 eq)

-

Primary or secondary amine (1.1 eq)

-

Sodium triacetoxyborohydride (1.5 eq)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF) as solvent

-

Acetic acid (catalytic amount, optional)

-

-

Procedure:

-

To a solution of the substituted pyridine-2-carbaldehyde in the chosen solvent, add the amine.

-

If desired, add a catalytic amount of acetic acid to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted pyridine methanamine.

-

Biological Activities and Therapeutic Applications

Substituted pyridine methanamines have demonstrated a broad spectrum of biological activities, with significant potential in several therapeutic areas.

Antitubercular Activity

A significant area of research for substituted pyridine methanamines is in the development of novel antitubercular agents. These compounds have shown potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2][3] The primary molecular target for many of these compounds is the mycobacterial membrane protein Large 3 (MmpL3), an essential transporter involved in the export of mycolic acids, which are crucial components of the mycobacterial cell wall.[1][4]

The mechanism of action involves the inhibition of MmpL3, which disrupts the transport of trehalose monomycolate (TMM) across the inner membrane. This leads to the accumulation of TMM in the cytoplasm and prevents the formation of the outer mycobacterial cell wall, ultimately resulting in bacterial cell death.[1][4][5]

Table 1: Antitubercular Activity of Substituted Pyridine-2-methylamine Derivatives against M. tuberculosis H37Rv [1]

| Compound | R¹ | R² | MIC (µg/mL) | cLogP |

| 21 | 4,4-dimethyl-1,4-azasilyl | Isopropyl | 0.5-1 | - |

| 35 | N-8-azaspiro[4.5]decyl | Isopropyl | 1-2 | - |

| 37 | N-8-azaspiro[4.5]decyl | H | 0.125 | - |

| 62 | N-8-azaspiro[4.5]decyl | 4-biphenyl | 0.0156 | >6.8 |

| 63 | N-8-azaspiro[4.5]decyl | 4-biphenyl | 0.0156 | >6.8 |

MIC: Minimum Inhibitory Concentration. cLogP: Calculated LogP.

The inhibition of MmpL3 by substituted pyridine methanamines disrupts a critical step in the biosynthesis of the mycobacterial cell wall. The following diagram illustrates the proposed mechanism.

Caption: Proposed mechanism of MmpL3 inhibition by pyridine methanamines.

Central Nervous System (CNS) Activity

Substituted pyridine methanamines have also been investigated as agents acting on the central nervous system, particularly as ligands for serotonin receptors. Certain derivatives have been identified as potent and selective agonists for the 5-HT1A receptor, a key target in the treatment of anxiety and depression.

The activation of 5-HT1A receptors, which are G-protein coupled receptors, initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability. This is achieved through the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which causes hyperpolarization of the neuronal membrane.[2][3][6][7][8]

The downstream signaling cascade following the activation of the 5-HT1A receptor by a pyridine methanamine agonist is depicted below.

Caption: Downstream signaling of the 5-HT1A receptor upon agonist binding.

Anticancer and Anti-inflammatory Potential

While research is more established in the areas of antitubercular and CNS activity, emerging evidence suggests that the substituted pyridine scaffold, including some methanamine derivatives, may possess anticancer and anti-inflammatory properties.

Several studies on broader classes of pyridine derivatives have reported significant in vitro anticancer activity. For example, certain pyridine-ureas have shown potent growth inhibitory activity against breast cancer cell lines (MCF-7) with IC50 values in the sub-micromolar range.[9][10][11] Additionally, novel pyridin-2-yl estra-1,3,5(10)-triene derivatives have demonstrated promising antitumor potential against MDA-MB-231 breast cancer cells.[12][13] The mechanism of action for these compounds is often linked to the inhibition of key kinases involved in cancer cell proliferation and survival, such as VEGFR-2.[9][10]

Table 2: In Vitro Anticancer Activity of Selected Pyridine Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyridine-Urea (8e) | MCF-7 | 0.22 (48h) | [10][11] |

| Pyridine-Urea (8n) | MCF-7 | 1.88 (48h) | [10][11] |

IC₅₀: Half maximal inhibitory concentration.

In the context of inflammation, some pyridine derivatives have been shown to exhibit anti-inflammatory effects by inhibiting key inflammatory mediators. For instance, certain novel pyridine derivatives have demonstrated significant inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages, with IC50 values in the micromolar range.[14] The proposed mechanism for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes.[15]

Further investigation is warranted to specifically elucidate the anticancer and anti-inflammatory potential of substituted pyridine methanamines and to identify their precise molecular targets and mechanisms of action.

Conclusion

Substituted pyridine methanamines represent a versatile and promising class of compounds with significant therapeutic potential. The established antitubercular activity, mediated through the inhibition of MmpL3, and the well-characterized CNS effects via 5-HT1A receptor agonism, highlight the importance of this scaffold in drug discovery. Preliminary findings in the areas of oncology and inflammation suggest that the therapeutic applications of these compounds could be even broader. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of existing lead compounds and exploring the full range of biological targets for this valuable chemical scaffold. The detailed synthetic protocols and understanding of the structure-activity relationships presented in this review provide a solid foundation for the rational design of next-generation substituted pyridine methanamine-based therapeutics.

References

- 1. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are MmpL3 inhibitors and how do they work? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 9. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Chromatographic Analysis of (2-Methylpyridin-3-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and chromatographic analysis of (2-Methylpyridin-3-yl)methanamine. Due to the limited availability of publicly accessible, complete datasets for this specific compound, this guide presents detailed, adaptable experimental protocols and illustrative data based on established methodologies for analogous pyridine derivatives. This information is intended to serve as a robust starting point for researchers and drug development professionals working with this and similar chemical entities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound

| ¹H NMR (Proton) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| H-4 | 7.50 - 7.65 | d | 7.5 - 8.0 |

| H-5 | 7.15 - 7.30 | t | 7.5 - 8.0 |

| H-6 | 8.35 - 8.50 | d | 4.5 - 5.0 |

| CH₃ | 2.45 - 2.60 | s | - |

| CH₂ | 3.80 - 3.95 | s | - |

| NH₂ | 1.50 - 2.50 | br s | - |

| ¹³C NMR (Carbon) | Predicted Chemical Shift (ppm) |

| C-2 | 156 - 158 |

| C-3 | 135 - 137 |

| C-4 | 136 - 138 |

| C-5 | 121 - 123 |

| C-6 | 147 - 149 |

| CH₃ | 22 - 24 |

| CH₂ | 43 - 45 |

Note: Predicted chemical shifts are based on data for 2-methylpyridine, 3-aminopyridine, and other substituted pyridine derivatives. Actual values may vary depending on the solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the sample and the desired chemical shift referencing.

-

Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS) for CDCl₃ and DMSO-d₆, for chemical shift calibration (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. A general reversed-phase HPLC method suitable for the analysis of this compound is described below.

Table 2: Illustrative HPLC Method Parameters and Expected Results

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 260 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 5 - 8 minutes |

Experimental Protocol for HPLC Analysis

-

Mobile Phase Preparation: Prepare the mobile phases by accurately adding the specified amount of formic acid to high-purity water and acetonitrile. Filter and degas the mobile phases before use to prevent pump and column issues.

-

Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile). Prepare a series of calibration standards by diluting the stock solution to known concentrations.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

-

Instrumentation: Use a standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

-

Method Setup and Execution: Set up the HPLC method with the parameters outlined in Table 2. Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes before injecting the first sample.

-

Data Analysis: Identify the peak corresponding to this compound based on its retention time. Quantify the compound by constructing a calibration curve from the peak areas of the standard solutions.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing high sensitivity and selectivity for the identification and quantification of compounds.

Table 3: Illustrative LC-MS Method Parameters and Expected Mass Spectrometric Data

| Parameter | Condition |

| LC System | UHPLC system with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Expected [M+H]⁺ (m/z) | 123.09 |

| Potential Fragment Ions (m/z) | 106.07, 94.07, 78.06 |

Experimental Protocol for LC-MS Analysis

-

LC Method: The LC conditions are typically similar to the HPLC method but are often optimized for faster analysis times using UHPLC systems and smaller particle size columns.

-

MS Instrument Tuning: Tune the mass spectrometer using a standard solution of this compound to optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature for maximum signal intensity of the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire data in full scan mode to identify the molecular ion and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural confirmation.

-

Data Analysis: Extract the ion chromatogram for the expected m/z of the protonated molecule to determine its retention time. Analyze the MS/MS spectrum to identify characteristic fragment ions, which can be used for structural elucidation and to develop selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for targeted quantification.

Visualized Experimental Workflows

The following diagrams illustrate the typical workflows for the analytical techniques described.

Safety Precautions

This compound belongs to the class of aminopyridine derivatives, which are known to be toxic.[1] It is essential to handle this compound with appropriate safety measures.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[2]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors or dust.[2]

-

Handling: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[2]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

This guide provides a foundational framework for the spectroscopic and chromatographic analysis of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific instrumentation and analytical requirements.

References

Navigating the Safety Profile of (2-Methylpyridin-3-yl)methanamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety data and recommended handling precautions for (2-Methylpyridin-3-yl)methanamine (CAS No. 58539-64-3). The information is intended to support researchers, scientists, and drug development professionals in the safe handling and use of this compound in a laboratory setting. Due to the limited availability of specific quantitative toxicological data for this compound in the public domain, this guide also incorporates general principles for handling amine compounds and outlines standard experimental protocols for safety assessment based on OECD guidelines.

Physicochemical and Hazard Information

A summary of the known physical and chemical properties, alongside hazard classifications, is presented below. This information has been compiled from various chemical supplier safety data sheets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂ | ChemScene[1] |

| Molecular Weight | 122.17 g/mol | ChemScene[1] |

| Purity | 95+% | ChemScene[1] |

| Storage Temperature | -20°C, protect from light | ChemScene[1] |

| Shipping Temperature | Room temperature | ChemScene[1] |

Table 2: Hazard Identification and Classification

| Hazard Statement | GHS Classification | Signal Word | Pictogram |

| Causes skin irritation | Skin Irrit. 2 | Warning | GHS07 |

| Causes serious eye irritation | Eye Irrit. 2 | Warning | GHS07 |

| Harmful if swallowed | Acute Tox. 4 (Oral) | Warning | GHS07 |

| Harmful if inhaled | Acute Tox. 4 (Inhalation) | Warning | GHS07 |

| Toxic in contact with skin | Acute Tox. 3 (Dermal) | Danger | GHS06 |

| Causes severe skin burns and eye damage | Skin Corr. 1C | Danger | GHS05 |

| May cause respiratory irritation | STOT SE 3 | Warning | GHS07 |

Note: Classifications may vary slightly between suppliers. The most stringent classifications found are reported here.

Handling Precautions and Personal Protective Equipment (PPE)

Safe handling of this compound requires strict adherence to laboratory safety protocols to minimize exposure. The following diagram illustrates the recommended workflow for handling this and other potentially hazardous amine compounds.

Diagram 1: Safe Handling Workflow for this compound

First Aid Measures

In the event of exposure, immediate action is critical. The following table summarizes the recommended first aid procedures.

Table 3: First Aid Measures for this compound

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Experimental Protocols for Safety Assessment

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Guideline 425)

This method is used to estimate the LD50 (the dose lethal to 50% of the test animals) and provides information on the hazardous properties of a substance.

Methodology:

-

Test Animals: Healthy, young adult rats of a single sex (usually females, as they are often slightly more sensitive) are used. Animals are acclimatized to laboratory conditions for at least 5 days prior to the study.

-

Housing and Feeding: Animals are housed individually. Standard laboratory diet and drinking water are provided ad libitum.

-

Dose Preparation: The test substance is typically administered in a constant volume over a range of doses. The vehicle should be chosen based on the solubility of the test substance (e.g., water, corn oil).

-

Administration: The substance is administered orally by gavage.

-

Procedure:

-

A single animal is dosed at a starting dose level selected based on available information or a default of 175 mg/kg.

-

The animal is observed for signs of toxicity and mortality over 48 hours.

-

If the animal survives, the next animal is dosed at a higher fixed increment (e.g., a factor of 3.2).

-

If the animal dies, the next animal is dosed at a lower fixed increment.

-

This sequential dosing continues until one of the stopping criteria is met (e.g., a specified number of reversals in outcome).

-

-

Observations: Animals are observed for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior. Observations are made for at least 14 days.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.

The following diagram illustrates the decision-making process in the Up-and-Down Procedure.

References

Technical Guide: (2-Methylpyridin-3-yl)methanamine for Research and Development

An In-depth Overview of Commercial Suppliers, Purity, and Analytical Methodologies

For researchers, scientists, and drug development professionals, sourcing high-purity chemical intermediates is a critical step in the research and development pipeline. (2-Methylpyridin-3-yl)methanamine is a key building block in the synthesis of various pharmaceutical compounds, including potential novel therapeutics. This technical guide provides a comprehensive overview of its commercial availability, expected purity, and detailed experimental protocols for its synthesis and analysis.

Commercial Suppliers and Purity